![molecular formula C13H13N3S2 B12898987 Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate is a chemical compound with the molecular formula C13H13N3S2 and a molecular weight of 275.39 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of quinoline derivatives with hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure in many biologically active compounds.
Hydrazinecarbodithioate: Known for its reactivity and use in synthesizing various derivatives.
Quinoxaline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific structure, which combines the quinoline and hydrazinecarbodithioate moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Propiedades
Fórmula molecular |
C13H13N3S2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
methyl N-[(E)-1-quinolin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-9(15-16-13(17)18-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,1-2H3,(H,16,17)/b15-9+ |
Clave InChI |
NKDJYIUFYLWRSL-OQLLNIDSSA-N |
SMILES isomérico |
C/C(=N\NC(=S)SC)/C1=NC2=CC=CC=C2C=C1 |
SMILES canónico |
CC(=NNC(=S)SC)C1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


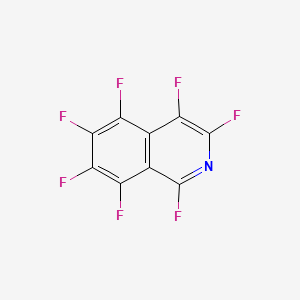

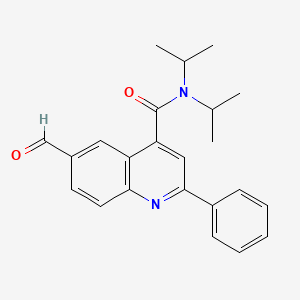
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
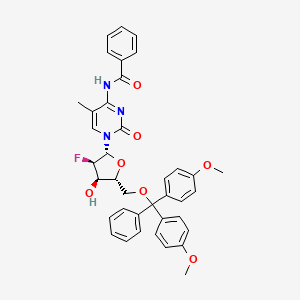


![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
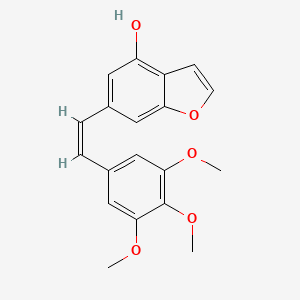

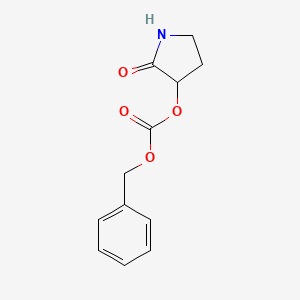
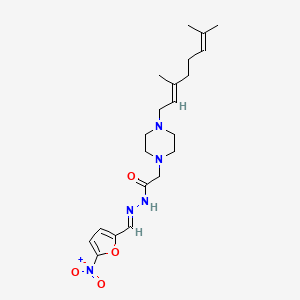

![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
